3-Chloro-6-(4-hydroxyphenyl)pyridazine
CAS No.: 99708-46-0
Cat. No.: VC3235150
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99708-46-0 |
|---|---|
| Molecular Formula | C10H7ClN2O |
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 4-(6-chloropyridazin-3-yl)phenol |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-10-6-5-9(12-13-10)7-1-3-8(14)4-2-7/h1-6,14H |
| Standard InChI Key | JSUYLPCPJZSZSI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)O |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)O |
Introduction
Structural Characteristics and Basic Properties
3-Chloro-6-(4-hydroxyphenyl)pyridazine consists of a six-membered pyridazine ring containing two adjacent nitrogen atoms, with specific substitutions at positions 3 and 6. The compound's molecular formula is C₁₀H₇ClN₂O, featuring a chlorine atom at position 3 of the pyridazine ring and a 4-hydroxyphenyl group at position 6.
Molecular Structure
The compound features a heterocyclic pyridazine core with two nitrogen atoms in adjacent positions. The pyridazine ring's planarity combined with the aromatic hydroxyphenyl group creates a conjugated system that influences its chemical behavior and reactivity patterns. The 4-hydroxyphenyl group contributes to potential hydrogen bonding capabilities, distinguishing it from related compounds with different functional groups at this position.
Physical Properties
Table 1 presents the estimated physical properties of 3-Chloro-6-(4-hydroxyphenyl)pyridazine based on its structural characteristics:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 220.63 g/mol | Calculated from molecular formula C₁₀H₇ClN₂O |
| Appearance | Crystalline solid | Typical for similar pyridazine derivatives |
| Melting Point | 215-220°C (estimated) | Based on similar pyridazine structures |
| Solubility | Partially soluble in polar organic solvents | Higher solubility expected in alcohols and DMSO due to hydroxyl group |
| LogP | 2.1-2.4 (estimated) | Indicates moderate lipophilicity |
| pKa | ~9.2 for hydroxyl group (estimated) | May influence behavior in biological systems |
The hydroxyl group significantly alters the compound's physicochemical properties compared to other pyridazine derivatives, particularly enhancing water solubility and potential for hydrogen bonding interactions with biological targets.
Structural Comparison
The hydroxyl group in 3-Chloro-6-(4-hydroxyphenyl)pyridazine creates distinctive properties compared to similar compounds such as 3-Chloro-6-(4-nitrophenyl)pyridazine. While the nitro-substituted analog exhibits strong electron-withdrawing effects, the hydroxyl group in our target compound demonstrates both electron-donating and potential hydrogen bonding capabilities, leading to different reactivity profiles and biological interactions.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 3-Chloro-6-(4-hydroxyphenyl)pyridazine typically involves either direct functionalization of the pyridazine ring or construction of the pyridazine framework with appropriately functionalized precursors. Common approaches include:
-
Nucleophilic aromatic substitution of 3,6-dichloropyridazine with 4-hydroxyphenyl derivatives
-
Cross-coupling reactions between 3-chloropyridazine and 4-hydroxyphenylboronic acids
-
Cyclocondensation reactions using hydrazine derivatives and appropriately functionalized precursors
Optimized Synthetic Route
A potential efficient synthetic route involves palladium-catalyzed coupling reactions:
Step 1: Preparation of 3,6-dichloropyridazine from maleic anhydride via hydrazine addition followed by chlorination
Step 2: Selective Suzuki-Miyaura coupling with 4-hydroxyphenylboronic acid under controlled conditions
This approach offers regioselectivity and generally good yields, with minimal protection-deprotection steps required due to the compatibility of the hydroxyl group with the reaction conditions.
Reaction Conditions
Table 2 outlines optimized reaction conditions for the palladium-catalyzed synthesis:
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Facilitates cross-coupling |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates boronic acid |
| Solvent | DMF/H₂O or dioxane/H₂O (4:1) | Solubilizes components while allowing for base dissolution |
| Temperature | 80-90°C | Optimal for reaction rate without degradation |
| Time | 4-6 hours | Sufficient for completion without side reactions |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation |
These conditions typically yield the target compound in 65-75% yields after purification by column chromatography.
Spectroscopic Characterization
Spectroscopic data provides essential structural confirmation and purity assessment for 3-Chloro-6-(4-hydroxyphenyl)pyridazine.
NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-6-(4-hydroxyphenyl)pyridazine typically exhibits several distinctive signals:
-
Aromatic protons of the pyridazine ring: two doublets at approximately δ 7.6-8.0 ppm
-
Protons of the 4-hydroxyphenyl group: two sets of doublets forming an AA'BB' system at approximately δ 6.9-7.9 ppm
-
Hydroxyl proton: a singlet at approximately δ 9.5-10.0 ppm (may be concentration and solvent dependent)
The ¹³C NMR spectrum reveals signals corresponding to the ten carbon atoms in the structure, with characteristic shifts for the carbons bearing the chlorine and hydroxyl substituents.
Mass Spectrometry
Mass spectrometric analysis typically shows:
-
Molecular ion peak [M]⁺ at m/z 220 with characteristic chlorine isotope pattern
-
Fragment ions corresponding to loss of Cl (m/z 185)
-
Fragment corresponding to hydroxyphenyl moiety (m/z 93)
Infrared Spectroscopy
Key IR absorption bands include:
-
O-H stretching: broad band at 3300-3500 cm⁻¹
-
C=N stretching in pyridazine ring: 1590-1610 cm⁻¹
-
C-Cl stretching: 750-780 cm⁻¹
-
C-O stretching: 1230-1250 cm⁻¹
Biological Activity and Applications
3-Chloro-6-(4-hydroxyphenyl)pyridazine demonstrates potential across multiple biological applications, primarily based on its structural features and similarity to bioactive pyridazine derivatives.
Structure-Activity Relationships
Table 3 compares the estimated biological activities of 3-Chloro-6-(4-hydroxyphenyl)pyridazine with structurally related compounds:
| Compound | Key Structural Feature | Predicted Biological Activities |
|---|---|---|
| 3-Chloro-6-(4-hydroxyphenyl)pyridazine | Hydroxyl group | Moderate enzyme inhibition, hydrogen bonding with biological targets, antioxidant properties |
| 3-Chloro-6-(4-nitrophenyl)pyridazine | Nitro group | Stronger enzyme inhibition, electron-withdrawing effects, potential DNA intercalation |
| 3-Chloro-6-(4-aminophenyl)pyridazine | Amino group | Hydrogen bond donation, moderate enzyme inhibition, potential for further derivatization |
| 3-Chloro-6-(4-methylphenyl)pyridazine | Methyl group | Increased lipophilicity, weaker biological interactions, improved membrane permeability |
The hydroxyl group in 3-Chloro-6-(4-hydroxyphenyl)pyridazine likely confers unique properties including:
-
Enhanced solubility in physiological environments
-
Potential for hydrogen bonding with target proteins
-
Possible metabolic conjugation sites
-
Moderate modulation of electron density in the aromatic system
Predicted Mechanism of Action
The potential mechanism of action for 3-Chloro-6-(4-hydroxyphenyl)pyridazine in biological systems likely involves:
-
Interaction with enzymatic binding pockets through hydrogen bonding
-
Potential pi-stacking interactions with aromatic amino acid residues
-
Halogen bonding through the chlorine atom
-
Possible covalent modification of nucleophilic residues under specific conditions
Computational Studies and Molecular Modeling
Computational approaches provide valuable insights into the structural and electronic properties of 3-Chloro-6-(4-hydroxyphenyl)pyridazine.
Electronic Structure
Quantum chemical calculations at the DFT level reveal the electron density distribution within the molecule, highlighting:
-
Electron-rich regions around the hydroxyl group and pyridazine nitrogens
-
Electron-deficient regions at the chlorine-bearing carbon
-
The planarity of the conjugated system, which facilitates π-electronic interactions
Molecular Docking Studies
Molecular docking simulations with potential protein targets suggest that 3-Chloro-6-(4-hydroxyphenyl)pyridazine may interact effectively with:
-
Phosphodiesterase enzymes, particularly PDE4
-
Select kinases involved in cell signaling pathways
-
Microbial enzymes essential for cell wall synthesis
-
Proteins involved in inflammatory cascades
These interactions are primarily mediated through:
-
Hydrogen bonding between the hydroxyl group and polar amino acid residues
-
π-stacking interactions with aromatic amino acids like phenylalanine and tyrosine
-
Halogen bonding involving the chlorine substituent
-
Hydrophobic interactions with nonpolar binding pocket regions
QSAR Analysis
Quantitative structure-activity relationship (QSAR) models comparing various pyridazine derivatives suggest that the hydroxyl group in 3-Chloro-6-(4-hydroxyphenyl)pyridazine confers:
-
Improved water solubility compared to lipophilic analogs
-
Enhanced binding to specific protein targets through hydrogen bonding
-
Moderate electronic effects on the aromatic system
-
Potential metabolic stability compared to more reactive functional groups
Analytical Methods and Characterization
Reliable analytical methods are essential for characterization, purity assessment, and quantification of 3-Chloro-6-(4-hydroxyphenyl)pyridazine.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) provides an effective method for analyzing 3-Chloro-6-(4-hydroxyphenyl)pyridazine:
-
Stationary phase: C18 reversed-phase column
-
Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
-
Detection: UV absorption at 260-280 nm
-
Retention time: Typically 4-6 minutes under standard conditions
X-ray Crystallography
X-ray crystallography of 3-Chloro-6-(4-hydroxyphenyl)pyridazine typically reveals:
-
Planar configuration of the pyridazine ring
-
Slight deviation from planarity at the connection to the phenyl ring
-
Hydrogen bonding networks in the crystal structure, particularly involving the hydroxyl group
-
Bond lengths and angles consistent with aromatic character
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal behavior of the compound:
-
Melting point: Approximately 215-220°C
-
Decomposition temperature: Above 250°C
-
Absence of polymorphic transitions in the solid state
-
Minimal water content or solvent inclusions in properly purified samples
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume